molecular formula C32H36N4Ni B1367441 Etioporphyrin I nickel

Etioporphyrin I nickel

Cat. No.: B1367441
M. Wt: 535.3 g/mol
InChI Key: SPKLBIKKHWTZSI-UHFFFAOYSA-N
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Description

Etioporphyrin I nickel is a useful research compound. Its molecular formula is C32H36N4Ni and its molecular weight is 535.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Chemical Reactions Analysis

Hydrogenation and Hydrodemetalation (HDM) Reactions

Ni-Etio undergoes hydrodemetalation via three consecutive kinetic steps in the presence of CoO-MoO₃/Al₂O₃ catalysts :

Step Reaction Order (Metal) Reaction Order (H₂) Intermediate
Hydrogenation1st1stNickel etiochlorin
Reversible dehydrogenation1st (intermediate)0th
Irreversible hydrogenolysis1st (intermediate)2ndDemetalated product

The first step produces nickel etiochlorin, identified as a key intermediate via UV/Vis spectroscopy . Hydrogen pressure critically influences reaction rates, with higher pressures accelerating hydrogenolysis (3rd step) .

Oxidative Dehydrogenative Coupling

Ni-Etio participates in oxidative coupling reactions to form conjugated polymers. Under oCVD (oxidative chemical vapor deposition) conditions:

  • Reactants : Ni-Etio monomers

  • Conditions : 150–200°C, oxidative atmosphere

  • Product : Conjugated porphyrin polymer films (e.g., pNiDCOOMePP )

  • Evidence : Broadened Soret/Q-bands in UV/Vis/NIR spectra confirm extended π-conjugation .

These polymers exhibit catalytic activity in the oxygen evolution reaction (OER) with overpotentials comparable to noble-metal catalysts .

Redox Reactions and Electron Transfer

Ni-Etio undergoes reversible one-electron reductions and coordinates with Lewis bases:

Reaction Conditions Product EPR Parameters (g-values)
Reduction (Ni²⁺ → Ni⁺)Electrochemical (E = -0.23 V)Ni⁺(STPP)g₁=2.109, g₂=2.040, g₃=2.030
Coordination with SO₂Gaseous SO₂ exposureNi⁺(STPP)(SO₂)g₁=2.187, g₂=2.087, g₃=2.075
Binding to nitrogenous basesAmines/pyridines in solutionFive-/six-coordinate Ni⁺ complexesg₁=2.414 (1-MeIm adduct)

Axial ligand binding switches the principal axis orientation of the g-tensor, indicating structural reorganization .

Synthetic Reactions and Metallation

Industrial-scale synthesis involves:

  • Bromination : Kryptopyrrole → Monobromo-dipyrromethene (ethyl acetate solvent, 80% yield) .

  • Cyclization : Formic acid-mediated tetramerization → Etioporphyrin-I dihydrobromide .

  • Metallation : Reaction with NiCl₂·6H₂O in DMF at 100°C (95% purity) .

Key purification steps include TFA/CH₂Cl₂ precipitation and acetone washes to remove oily byproducts .

Solvent Interactions and Crystallization

Crystallization kinetics vary with solvent interactions:

Solvent Solute-Solvent Bond Strength Step Growth Rate (nm/s)
ButanolWeak0.12
DMSOStrong0.08
HexanolModerate0.10

Despite weaker bonds, butanol enables faster growth due to lower viscosity . Metastable intermediate complexes form during kink integration .

Q & A

Q. Basic: What experimental methods are used to characterize the purity and structural integrity of nickel etioporphyrin I (Ni-EP)?

Answer:
Ni-EP is typically characterized using a combination of elemental analysis, spectroscopic techniques, and chromatographic methods:

  • Elemental Analysis : Compare theoretical and experimental values for C, H, and N content (e.g., C: 80.6% theoretical vs. 80.2% experimental; H: 7.6% vs. 7.8%) to confirm stoichiometry .
  • UV-Vis Spectroscopy : Validate the porphyrin skeleton via Soret (∼400 nm) and Q-bands (500–600 nm) specific to metalloporphyrins.
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight and detect impurities using electrospray ionization, adjusting parameters like analyte concentration to optimize signal intensity .
  • Chromatography (HPLC) : Assess purity by retention time consistency and peak symmetry .

Q. Basic: How is nickel etioporphyrin I synthesized, and what steps ensure reproducibility?

Answer:
Ni-EP is synthesized via metalation of free-base etioporphyrin I with nickel salts (e.g., NiCl₂ or Ni(OAc)₂):

Metalation : React etioporphyrin I with excess nickel salt in a polar solvent (e.g., DMF) under reflux (70–90°C) for 12–24 hours.

Purification : Remove unreacted metal ions via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or repeated recrystallization.

Validation : Confirm completion via UV-Vis spectral shifts (e.g., Soret band redshift upon metalation) and elemental analysis .

Q. Advanced: How can researchers resolve contradictions in spectroscopic data for Ni-EP in mixed metalloporphyrin systems?

Answer:
Contradictions in ESI-MS or UV-Vis data often arise from ionization competition or solvent effects. Mitigation strategies include:

  • Parameter Optimization : Adjust ESI voltage, solvent composition, and concentration (e.g., 5–110 pmol/L) to suppress interference from co-existing metalloporphyrins .
  • Selective Ionization : Leverage oxidation potential differences (e.g., Ni-EP vs. Ni-octaethylporphyrin) by tuning electrochemical ionization conditions .
  • Complementary Techniques : Cross-validate with NMR or X-ray crystallography to confirm metal coordination and ligand geometry .

Q. Advanced: What experimental designs are used to study Ni-EP’s catalytic inactivity and activation mechanisms?

Answer:
Ni-EP is catalytically inert unless supported on a matrix (e.g., silica gel). Key approaches include:

  • Surface Modification : Immobilize Ni-EP on silica gel via wet impregnation and activate under H₂ flow (150–200°C) to study hydrocarbon hydrogenation .
  • Kinetic Profiling : Compare turnover rates (e.g., ethylene hydrogenation) between Ni-EP and active Ni compounds (e.g., NiO/SiO₂) using GC analysis .
  • Spectroscopic Probes : Monitor Ni oxidation states via XPS or EXAFS to identify active sites .

Q. Advanced: How do solvent polarity and porphyrin structure influence Ni-EP fractionation in petroleum systems?

Answer:
Ni-EP’s polarity dictates its partitioning in petroleum fractions (e.g., Aro-3 vs. Resins):

  • SARA Analysis : Use liquid chromatography (e.g., ASTM D6560) to separate saturates, aromatics, resins, and asphaltenes. Ni-EP elutes in Aro-3 due to low polarity from its aliphatic substituents .
  • Comparative Studies : Contrast with polar vanadyl porphyrins (e.g., vanadyl octaethylporphyrin eluting in Resins) to validate polarity-driven separation .
  • Computational Modeling : Calculate dipole moments and solubility parameters (Hildebrand) to predict fractionation behavior .

Q. Advanced: What methodologies optimize Ni-EP removal from hydrocarbon matrices for environmental or analytical applications?

Answer:
Two primary methods are studied:

  • Supercritical Water (SCW) : At 500°C and 50 MPa, SCW cleaves the Ni-N bond, achieving >90% demetallation. Kinetic studies track Ni release via ICP-MS .
  • Ionic Liquids (ILs) : Imidazolium-based ILs (e.g., EMIMOS) extract Ni-EP via π-π interactions. Optimize alkyl chain length (C8 vs. C4) and anion type (sulfate vs. NTf₂) using UV-Vis monitoring .

Q. Advanced: How can electrochemical pathways (e.g., ECEC vs. EECC) for Ni-EP in catalytic cycles be experimentally differentiated?

Answer:

  • Electrochemical Analysis : Use cyclic voltammetry to identify electron (E) and proton (C) transfer steps. Ni-EP’s EECC pathway shows faster kinetics but lower energy efficiency than ECEC .
  • Isotopic Labeling : Track proton transfer using deuterated solvents (D₂O) in operando FTIR studies.
  • Computational Modeling : Compare DFT-calculated activation energies for ECEC and EECC pathways to experimental rate data .

Properties

Molecular Formula

C32H36N4Ni

Molecular Weight

535.3 g/mol

IUPAC Name

nickel(2+);2,7,12,17-tetraethyl-3,8,13,18-tetramethylporphyrin-22,24-diide

InChI

InChI=1S/C32H36N4.Ni/c1-9-21-17(5)25-14-30-23(11-3)19(7)27(35-30)16-32-24(12-4)20(8)28(36-32)15-31-22(10-2)18(6)26(34-31)13-29(21)33-25;/h13-16H,9-12H2,1-8H3;/q-2;+2

InChI Key

SPKLBIKKHWTZSI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)CC)C)CC)C(=C3CC)C)C.[Ni+2]

Pictograms

Irritant

Origin of Product

United States

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